3-(2-(diethylamino)ethyl)-7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Description
3-(2-(diethylamino)ethyl)-7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C22H30N4O4S and its molecular weight is 446.57. The purity is usually 95%.
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Scientific Research Applications
Aziridination and Cycloaddition Reactions
Aziridination and 1,3-dipolar cycloaddition reactions involving quinazolinone derivatives have been studied for their synthetic utility. For instance, compounds like 2,6-Dibenzylidenecyclohexanone have been aziridinated using similar quinazolinone derivatives to form diazadispirodecanes and triazadispirododecanes as single stereoisomers (Albar, Fawcett, & Russell, 1997). This suggests that the compound could be involved in similar synthetic pathways, offering a method for constructing complex and stereochemically rich frameworks.
Synthesis of Disulfides and Dioxaspirodecanes
The synthesis of bis(quinazolin)disulfides and related structures has been achieved through reactions involving thiocarbonyl compounds. Such synthetic routes could be relevant for exploring the reactivity and applications of quinazolinone derivatives in generating novel materials or biologically active molecules (Rimaz et al., 2009). The potential to form disulfides and engage in cycloaddition reactions points to the versatility of quinazolinones in organic synthesis, possibly applicable to the compound under discussion.
Solubility Enhancement in Supercritical CO2
Research on the solubility of novel disperse azo dyes in supercritical carbon dioxide has been conducted, showing how the solubility can be influenced by the structure and melting points of compounds (Hojjati et al., 2008). Although not directly related, this study underscores the significance of chemical structure in determining physical properties like solubility, which is critical for applications in material science and pharmaceuticals.
Properties
IUPAC Name |
3-[2-(diethylamino)ethyl]-7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-3-24(4-2)11-12-26-20(28)17-6-5-16(15-18(17)23-21(26)31)19(27)25-9-7-22(8-10-25)29-13-14-30-22/h5-6,15H,3-4,7-14H2,1-2H3,(H,23,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSGZIGPKRKLSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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